4,4,4-Trifluoro-3-methylbutan-1-amine
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Overview
Description
4,4,4-Trifluoro-3-methylbutan-1-amine is an organic compound with the molecular formula C5H10F3N It is a trifluoromethylated amine, which means it contains a trifluoromethyl group (-CF3) attached to an amine group (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-methylbutan-1-amine can be achieved through several organic synthesis methods. One common approach involves the reaction of 4,4,4-trifluoro-3-methylbutan-2-one with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and technology to maintain consistent quality and yield. The compound is usually produced in bulk quantities for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
4,4,4-Trifluoro-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-methylbutan-1-amine
- 4,4,4-Trifluoro-1-butanamine
- 4,4,4-Trifluoro-3-hydroxybutan-2-one
Uniqueness
4,4,4-Trifluoro-3-methylbutan-1-amine is unique due to its specific trifluoromethylation pattern and the presence of a methyl group on the butane backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H10F3N |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-methylbutan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-4(2-3-9)5(6,7)8/h4H,2-3,9H2,1H3 |
InChI Key |
FIUCTSBAEOTXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C(F)(F)F |
Origin of Product |
United States |
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